N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide features a unique molecular architecture combining a pyrrolidine ring, thiophene heterocycle, methoxyphenyl group, and an ethanediamide backbone. The pyrrolidine moiety (a five-membered amine ring) may enhance membrane permeability, while the thiophene (a sulfur-containing aromatic ring) could influence electronic interactions. The 2-methoxyphenyl group, an electron-donating substituent, might modulate receptor binding compared to more basic groups like dimethylamino .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-17-7-3-2-6-15(17)21-19(24)18(23)20-12-16(14-8-11-26-13-14)22-9-4-5-10-22/h2-3,6-8,11,13,16H,4-5,9-10,12H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYQGWKKHLJAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and catalysts used in these reactions include:
Methoxyphenyl derivatives: Starting materials that provide the methoxyphenyl group.
Pyrrolidine: A secondary amine used to introduce the pyrrolidinyl group.
Thiophene derivatives: Compounds that contribute the thiophenyl group.
Coupling agents: Such as EDCI or DCC, to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl and thiophenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the compound’s application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine and Amide Backbones
highlights two quinoline-derived compounds:
- N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109): Molecular weight 384.47 g/mol.
- N-(2-(pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide: Molecular weight 370.49 g/mol.
The thiophene and methoxyphenyl groups may confer distinct steric and electronic profiles compared to SzR-109’s morpholine or diethylamino substituents .
Amide vs. Thioamide Functionality
discusses thioamide synthesis, which differs from the target compound’s amide group. Thioamides (C=S) exhibit lower stability but higher reactivity in nucleophilic substitutions compared to amides (C=O). For instance, ynamide-mediated thiopeptide synthesis (, Ref. 19) highlights the utility of thioamides in peptide engineering. The target compound’s amide group may enhance metabolic stability but reduce electrophilic reactivity in biological systems .
Heterocyclic Substituents: Thiophene vs. Naphthalene and Pyridine
- Naphthalene-based analogs (): Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one feature bulky aromatic systems. Thiophene’s smaller size and sulfur atom may improve solubility and π-π stacking efficiency compared to naphthalene.
- Pyridine-based compounds (): Methapyrilene (a pyridine derivative with dimethylaminoethyl groups) contrasts with the target’s pyrrolidine-thiophene combination. Pyrrolidine’s flexibility and basicity could enhance blood-brain barrier penetration relative to pyridine’s rigid, planar structure .
Electronic Effects of Substituents
The 2-methoxyphenyl group in the target compound is an electron-donating substituent, whereas analogs in and use dimethylamino (strongly basic) or diethylamino groups.
Research Implications and Limitations
While structural comparisons provide insights, the absence of direct pharmacological data for the target compound limits conclusive assessments. Further studies should explore:
Biological Activity
N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxyphenyl group, a pyrrolidine moiety, and a thiophene ring, which contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H28N2O |
| SMILES | CCN(CCC1=CC=CC=C1OC)CCN2CCCC2 |
| InChI Key | YBXGOVLZYQUJMI-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against various cancer cell lines.
A study demonstrated that compounds with thiophene and pyrrolidine groups exhibited cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating potent activity (6.2 µM for HCT-116 and 27.3 µM for T47D) . This suggests that the target compound may also possess similar anticancer properties.
Neuropharmacological Effects
Compounds with pyrrolidine structures are often investigated for their neuropharmacological effects. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression. The specific interactions of this compound with receptors such as serotonin and dopamine are areas of ongoing research.
Antimicrobial Activity
The presence of the thiophene ring in the compound suggests potential antimicrobial properties. Similar compounds in the literature have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial or antifungal activities.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell growth.
- Modulation of Neurotransmitter Release : Particularly through interactions with dopaminergic and serotonergic systems.
- Antioxidant Activity : Compounds with similar structures have been noted to exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored related compounds, providing insights into the biological activity of structurally similar molecules:
- Anticancer Activity : A derivative was tested against multiple cancer cell lines, showing promising results that warrant further investigation into the target compound's potential.
- Neuropharmacological Studies : Compounds with similar pharmacophores have been shown to reduce anxiety-like behaviors in animal models, suggesting potential applications in treating mood disorders.
- Antimicrobial Efficacy : Similar derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Q & A
Q. What are the standard synthetic routes for preparing N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide?
The synthesis typically involves:
- Heterocyclic ring formation : Cyclization of precursors (e.g., pyrrolidine via reductive amination or thiophene via Friedel-Crafts acylation) under acidic/basic conditions .
- Amide coupling : Reaction of 2-methoxyphenylamine with a functionalized ethyl intermediate (e.g., using oxalyl chloride or carbodiimide coupling agents) to form the ethanediamide core .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. How can structural characterization challenges (e.g., stereochemistry, regioselectivity) be addressed for this compound?
- NMR spectroscopy : Use H/C NMR to resolve ambiguities in substituent positions (e.g., distinguishing thiophen-3-yl vs. thiophen-2-yl substitution) .
- X-ray crystallography : Confirm stereochemistry of the pyrrolidine ring and amide geometry .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula, especially for intermediates prone to oxidation (e.g., thiophene sulfoxides) .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the pyrrolidinyl-thiophenylethyl moiety?
- Regioselective alkylation : Use protecting groups (e.g., tert-butyloxycarbonyl, BOC) on pyrrolidine to prevent side reactions during ethyl chain functionalization .
- Catalytic systems : Employ palladium catalysts for Suzuki-Miyaura coupling to attach the thiophene ring selectively .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation .
Q. How do electronic effects of the 2-methoxyphenyl group influence the compound’s reactivity and stability?
- Electron-donating methoxy group : Stabilizes the amide bond against hydrolysis but may reduce electrophilicity in substitution reactions. Stability studies (pH 2–9, 25–60°C) show degradation <5% over 24 hours in neutral buffers .
- Computational modeling : DFT calculations predict charge distribution at the ethanediamide core, guiding functionalization strategies .
Q. What analytical methods resolve contradictions in bioactivity data (e.g., conflicting IC50 values in enzyme assays)?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
- Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to identify confounding interactions .
- Metabolite analysis : LC-MS/MS to detect degradation products that may antagonize/inhibit target enzymes .
Methodological Challenges and Solutions
Q. How can researchers mitigate poor solubility in aqueous buffers during in vitro testing?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance solubility without altering bioactivity .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions while retaining target binding .
Q. What computational tools predict binding modes of this compound with biological targets (e.g., GPCRs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
